BMN 673-d4
Description
The Role of DNA Damage Response and Repair Pathways in Genomic Stability
Genomic stability is preserved by several key DNA repair pathways, each specialized to handle different types of DNA damage. These include Base Excision Repair (BER) for single-strand breaks and modified bases, Nucleotide Excision Repair (NER) for bulky helix-distorting lesions, Mismatch Repair (MMR) for errors introduced during DNA replication, and pathways for repairing double-strand breaks (DSBs), primarily Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). crownbio.comresearchgate.netcellsignal.com The coordinated action of these pathways ensures that DNA damage is corrected efficiently, preventing the propagation of errors that can drive tumorigenesis. clinicsinoncology.comcrownbio.com
Poly(ADP-ribose) Polymerase Enzymes: Functions and Significance in DNA Repair
Poly(ADP-ribose) polymerase (PARP) enzymes are a family of proteins critically involved in various cellular processes, with a prominent role in DNA repair and maintaining genomic stability. wikipedia.orgnih.govhoustonmethodist.org Among the 17 identified PARP family members, PARP1 and PARP2 are the most well-characterized and play key roles in the repair of single-strand DNA breaks (SSBs), primarily through the BER pathway. wikipedia.orgmdpi.comnih.govencyclopedia.pub
When a SSB occurs, PARP1 rapidly detects the damage and binds to the site. wikipedia.orgmdpi.comnih.govencyclopedia.pub This binding activates PARP1's catalytic activity, leading to the synthesis of branched chains of poly(ADP-ribose) (PAR) on itself and other repair proteins, a process known as PARylation. wikipedia.orgmdpi.comencyclopedia.pubfrontiersin.org The accumulation of negatively charged PAR chains serves as a scaffold to recruit other essential repair factors to the damage site, including XRCC1, DNA ligase III, and DNA polymerase beta, facilitating the repair process. wikipedia.orgmdpi.comnih.gov Following repair, the PAR chains are rapidly degraded by poly(ADP-ribose) glycohydrolase (PARG), allowing the repair machinery to disengage from the DNA. frontiersin.orgfrontiersin.org While PARP1 is the primary player in this process, PARP2 can also be activated by DNA breaks and cooperate with PARP1. wikipedia.orgmdpi.com PARP1 also has roles in other repair pathways and chromatin remodeling. wikipedia.orgmdpi.comnih.gov
Conceptual Framework of Synthetic Lethality in Cancer Therapeutics
The concept of synthetic lethality describes a situation where the inactivation of either of two genes or pathways alone is compatible with cell survival, but the simultaneous inactivation of both leads to cell death. crownbio.comnih.govcancernetwork.comjci.orgaacr.org This concept has become a powerful framework for developing targeted cancer therapies. crownbio.comnih.govcancernetwork.comjci.orgaacr.org
In the context of PARP inhibitors, synthetic lethality is most notably observed in cancer cells with defects in homologous recombination (HR) repair, particularly those with mutations in the BRCA1 or BRCA2 genes. crownbio.comnih.govcancernetwork.comresearchgate.net BRCA1 and BRCA2 are critical for repairing highly toxic double-strand breaks (DSBs). cancernetwork.comicr.ac.uk In cells with functional HR, SSBs that are not properly repaired by BER can be converted into DSBs during DNA replication, which are then efficiently repaired by HR. cancernetwork.commdpi.com However, in HR-deficient cells (like those with BRCA mutations), this primary DSB repair pathway is compromised. cancernetwork.comresearchgate.net By inhibiting PARP, the repair of SSBs via BER is blocked, leading to an increase in SSBs that collapse into DSBs during replication. researchgate.netmdpi.com Since the HR pathway is already defective, these accumulated DSBs cannot be effectively repaired, resulting in catastrophic genomic instability and ultimately cell death in cancer cells, while sparing normal cells with intact HR function. cancernetwork.comresearchgate.netmdpi.com
Overview of PARP Inhibitors as Targeted Anticancer Agents
PARP inhibitors are a class of drugs designed to exploit the dependency of certain cancer cells on PARP-mediated DNA repair, particularly in the context of HR deficiency. nih.govmdpi.comcancernetwork.com By targeting PARP enzymes, these inhibitors disrupt SSB repair, leading to the accumulation of DNA damage and synthetic lethality in vulnerable cancer cells. researchgate.netmdpi.com
The understanding of PARP's role in DNA repair paved the way for the development of inhibitors as potential therapeutic agents. Early research into PARP inhibitors began decades ago. cancernetwork.comresearchgate.net The critical breakthrough that accelerated their development as targeted cancer therapies came in 2005 with the demonstration of the synthetic lethal interaction between PARP inhibition and BRCA1/2 deficiency. nih.govaacr.orgicr.ac.uknih.gov This discovery provided a strong rationale for using PARP inhibitors specifically in cancers with HR defects. nih.govnih.gov
The first PARP inhibitor, olaparib (B1684210), entered clinical trials and demonstrated promising activity in BRCA-mutated ovarian cancer. cancernetwork.comnih.govnih.gov This success led to the development of several other PARP inhibitors, including rucaparib (B1680265), niraparib, and talazoparib (B560058) (BMN 673). crownbio.comnih.govnih.gov These agents represent an evolution in PARP inhibitor design, with improvements in potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
BMN 673, known generically as Talazoparib, is a novel and highly potent oral inhibitor of PARP1 and PARP2. nih.govbpsbioscience.comselleckchem.comcellagentech.com Preclinical studies demonstrated that BMN 673 inhibits PARP1 enzymatic activity with an IC50 of 0.57 nM. nih.govbpsbioscience.comselleckchem.comnih.gov It also potently inhibits PARP2. bpsbioscience.comselleckchem.commedchemexpress.commedchemexpress.com Compared to earlier-generation PARP inhibitors like olaparib, rucaparib, and veliparib (B1684213), BMN 673 has shown significantly greater potency in selectively targeting tumor cells with BRCA1, BRCA2, or PTEN gene defects, exhibiting 20- to over 200-fold increased potency in vitro. nih.govbpsbioscience.comnih.gov
A key aspect of BMN 673's mechanism of action is its ability to effectively "trap" the PARP enzyme onto DNA breaks. wikipedia.orgpfizer.com This trapping effect is thought to contribute significantly to its cytotoxicity, particularly in HR-deficient cells, as the trapped PARP-DNA complex can interfere with DNA replication and lead to lethal DSBs. wikipedia.orgpfizer.com Research indicates that BMN 673 is considerably more efficient at PARP trapping than some other PARP inhibitors, such as olaparib. wikipedia.org
Preclinical research has shown that oral administration of BMN 673 elicits remarkable antitumor activity in xenograft models, particularly in tumors with DNA repair deficiencies like BRCA mutations or PTEN deficiency. nih.govnih.gov Studies in mice bearing MX-1 human mammary carcinoma xenografts (which are BRCA1 deficient) demonstrated significant inhibition of tumor growth with BMN 673 treatment, including complete responses in some cases. nih.gov BMN 673 has also shown synergistic or additive antitumor effects when combined with other DNA-damaging agents like temozolomide (B1682018), SN38, and platinum drugs in preclinical models. nih.govbpsbioscience.comnih.gov
BMN 673-d4 is a deuterium-labeled analog of BMN 673. medchemexpress.comtheclinivex.com Deuterium (B1214612) labeling involves replacing hydrogen atoms with deuterium isotopes in a molecule. medchemexpress.com Such labeled compounds are often used in research, particularly in pharmacokinetic studies, to track the absorption, distribution, metabolism, and excretion of the non-labeled drug. medchemexpress.com this compound serves as a stable isotope-labeled internal standard for the quantitation of BMN 673. medchemexpress.comtheclinivex.com
Detailed research findings on the potency of BMN 673 are summarized in the table below:
| Target Enzyme | Assay Type | IC50 / Ki Value | Reference |
| PARP1 | Enzymatic Assay | 0.57 nM (IC50) | nih.govbpsbioscience.comselleckchem.comnih.gov |
| PARP1 | Enzymatic Assay | 1.2 nM (Ki) | bpsbioscience.commedchemexpress.commedchemexpress.com |
| PARP2 | Enzymatic Assay | 0.87 nM (Ki) | medchemexpress.commedchemexpress.com |
| PARP-mediated PARylation | Cell-based Assay | 2.51 nM (EC50) | cellagentech.com |
| Proliferation of MX-1 cells (BRCA1 mutant) | Cell-based Assay | 0.3 nM (EC50) | cellagentech.com |
| Proliferation of Capan-1 cells (BRCA2 mutant) | Cell-based Assay | 5 nM (EC50) | cellagentech.com |
These data highlight the potent inhibitory activity of BMN 673 against PARP1 and PARP2 enzymes and its significant cytotoxic effects in cancer cells with deficiencies in DNA repair pathways, particularly those with BRCA mutations.
Properties
Molecular Formula |
C₁₉H₁₀D₄F₂N₆O |
|---|---|
Molecular Weight |
384.38 |
Synonyms |
5-Fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-3H-pyrido[4,3,2-de]phthalazin-3-one-d4 |
Origin of Product |
United States |
Preclinical Discovery and Characterization of Bmn 673
Early-Stage Compound Screening and Identification
The discovery of BMN 673 originated from the identification of a previously unexplored chemical scaffold exhibiting good PARP inhibitory activity aacrjournals.org. This early-stage screening process aimed to find compounds that could interfere with the function of PARP enzymes, which are crucial for DNA repair aacrjournals.orgdrugbank.com. The initial compound identified from this scaffold, LT-00628, showed a PARP1 IC₅₀ of 1.82 nM nih.gov.
Rational Design and Medicinal Chemistry Approaches
Following the identification of the initial active scaffold, medicinal chemistry approaches were employed for lead optimization nih.govacs.org. This rational design process focused on modifying the chemical structure of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties acs.org. BMN 673, specifically the (8S,9R) stereoisomer, was developed through this optimization process cellagentech.comacs.org. The novel stereospecific structure of BMN 673 allows for extensive and unique binding interactions with PARP1 and PARP2 proteins acs.org. This design resulted in a compound with significantly enhanced biochemical potency compared to earlier generation PARP inhibitors nih.govthno.org.
Initial Biochemical and Cellular Activity Profiling
Comprehensive profiling was conducted to understand the biochemical and cellular effects of BMN 673. These studies focused on its ability to inhibit PARP enzyme activity and its impact on cellular processes related to DNA repair.
Enzymatic Inhibition Kinetics of PARP1 and PARP2
BMN 673 has been shown to potently inhibit the catalytic activity of both PARP1 and PARP2 enzymes nih.govmedchemexpress.comcellagentech.com. Studies have reported low nanomolar inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for both enzymes.
| Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Source |
| PARP1 | 1.2 | 0.57 | medchemexpress.comcellagentech.combpsbioscience.comselleckchem.com |
| PARP2 | 0.87 | - | medchemexpress.comcellagentech.combpsbioscience.com |
These values indicate that BMN 673 is a highly potent inhibitor of both key PARP isoforms medchemexpress.comcellagentech.combpsbioscience.com.
Cellular PARylation Inhibition Assays
BMN 673 demonstrated potent inhibition of PARP-mediated PARylation in cell-based assays. An EC₅₀ of 2.51 nM has been reported for inhibiting cellular PARylation medchemexpress.comcellagentech.com. This indicates that BMN 673 effectively inhibits PARP activity within a cellular context at low nanomolar concentrations medchemexpress.comcellagentech.com. Furthermore, BMN 673 has been shown to reduce total cellular PAR levels in a concentration-dependent manner, achieving full inhibition at submicromolar concentrations in wild-type DT40 cells nih.gov.
A crucial aspect of BMN 673's mechanism is its ability to trap PARP proteins onto damaged DNA nih.govresearchgate.netdrugbank.comnih.gov. This "PARP trapping" is considered a significant contributor to its cytotoxicity, particularly in cells with homologous recombination deficiencies nih.govdrugbank.comnih.gov. BMN 673 has been shown to be approximately 100-fold more potent at trapping PARP-DNA complexes than other PARP inhibitors like olaparib (B1684210) and rucaparib (B1680265) nih.gov.
| Cellular Assay | EC₅₀ (nM) | Cell Line (if specified) | Source |
| Cellular PARylation | 2.51 | - | medchemexpress.comcellagentech.com |
| Cellular PARylation | 864 | LoVo cells (for (8R,9S)-Talazoparib enantiomer) | medchemexpress.com |
| Cellular PARylation | Full inhibition at 100 nM | Wild type DT40 cells | nih.gov |
| Cell Proliferation (BRCA1 mutant) | 0.3 | MX-1 | cellagentech.comselleckchem.com |
| Cell Proliferation (BRCA2 mutant) | 5 | Capan-1 | cellagentech.comselleckchem.com |
| Cell Proliferation (BRCA1-deficient) | 2.6 | W780 cells | thno.org |
| Cell Proliferation (BRCAness) | 11 | W0069 cells | thno.org |
These preclinical studies collectively established BMN 673 as a highly potent PARP inhibitor with significant cellular activity, particularly in contexts of DNA repair deficiencies.
Molecular and Cellular Mechanisms of Action of Bmn 673
Catalytic Inhibition of PARP Enzymes
PARP enzymes, particularly PARP1 and PARP2, play crucial roles in various cellular functions, including DNA repair, transcription, and replication. drugbank.com They are primarily involved in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). drugbank.com BMN 673 acts as a potent inhibitor of PARP1 and PARP2. drugbank.comresearchgate.net By binding to the catalytic domain of these enzymes, BMN 673 prevents the poly(ADP-ribosyl)ation (PARylation) of PARP and other proteins. nih.govportlandpress.com This inhibition disrupts the BER pathway, leading to the accumulation of unrepaired SSBs. drugbank.com While the catalytic inhibition of PARP is a key aspect of its function, the cytotoxic effects of BMN 673 are also significantly influenced by its ability to trap PARP on DNA. researchgate.netaacrjournals.org
The Mechanism of PARP Trapping on DNA
Biophysical and Structural Insights into PARP-DNA Trapping
The trapping of PARP on DNA by inhibitors like BMN 673 is a complex process influenced by the interaction between the inhibitor, the PARP enzyme, and the DNA damage site. Structural studies suggest that PARP inhibitors bind to the catalytic pocket of PARP, and some inhibitors can allosterically influence the conformation of PARP, enhancing its binding to DNA breaks and impeding its release. nih.govportlandpress.com BMN 673's stereospecific binding to PARP1 contributes to its high trapping efficiency. researchgate.netcapes.gov.br The interaction of BMN 673 with PARP1 provides structural stability to the catalytic domain while potentially enhancing interactions that destabilize other domains involved in PARP release from DNA. nih.govacs.org This leads to a more stable and persistent PARP-DNA complex. nih.govacs.org
Comparative Analysis of PARP Trapping Efficacy Among PARP Inhibitors
BMN 673 is distinguished by its significantly higher PARP trapping efficiency compared to other clinically available PARP inhibitors such as olaparib (B1684210) and rucaparib (B1680265). researchgate.netaacrjournals.orgresearchgate.netpnas.orgcapes.gov.br Studies have shown that BMN 673 is approximately 100-fold more potent at trapping PARP-DNA complexes than olaparib and rucaparib. researchgate.netaacrjournals.orgresearchgate.netcapes.gov.br While these inhibitors may have comparable potency in inhibiting PARP catalytic activity, their ability to trap PARP on DNA varies considerably. researchgate.netaacrjournals.orgresearchgate.netcapes.gov.br This enhanced trapping by BMN 673 is believed to contribute to its greater cytotoxicity as a single agent in certain contexts. researchgate.netaacrjournals.orgcapes.gov.br
Here is a comparative overview of PARP trapping efficacy:
| PARP Inhibitor | Relative Trapping Potency (vs. Olaparib/Rucaparib) |
| Talazoparib (B560058) (BMN 673) | ~100-fold more potent |
| Olaparib | Reference |
| Rucaparib | Similar to Olaparib |
| Niraparib | Similar to Olaparib/Rucaparib |
| Veliparib (B1684213) | Less potent than Olaparib/Rucaparib |
*Based on preclinical data researchgate.netaacrjournals.orgresearchgate.netpnas.orgcapes.gov.broup.com
Induction of Synthetic Lethality in DNA Repair Deficient Contexts
The primary therapeutic principle underlying the use of BMN 673 and other PARP inhibitors is synthetic lethality, particularly in cancer cells with deficiencies in homologous recombination (HR) repair. drugbank.compfizer.comresearchgate.netaacrjournals.orgresearchgate.netpnas.orgnih.govaacrjournals.org Synthetic lethality occurs when the combination of two genetic or biochemical defects is lethal to the cell, whereas either defect alone is tolerated. drugbank.com In the context of PARP inhibitors, the two defects are the inhibition and trapping of PARP by the drug and a pre-existing deficiency in HR-mediated DSB repair in the cancer cell. drugbank.comnih.govaacrjournals.org
Focus on Homologous Recombination Deficiency (e.g., BRCA1/2 Mutations)
Homologous recombination is a crucial pathway for repairing DNA double-strand breaks, which are highly toxic lesions. drugbank.compfizeroncologydevelopment.com Genes such as BRCA1 and BRCA2 are key components of the HR machinery. drugbank.compfizeroncologydevelopment.com In cells with mutations or deficiencies in BRCA1/2 or other HR pathway genes, the ability to repair DSBs is compromised. drugbank.compfizeroncologydevelopment.comnih.govaacrjournals.org These HR-deficient cells become heavily reliant on alternative DNA repair pathways, including those involving PARP, to manage DNA damage, particularly the SSBs that can be converted to DSBs during DNA replication. drugbank.compfizeroncologydevelopment.compfizer.com BMN 673 exploits this vulnerability.
Downstream Cellular Consequences of PARP Inhibition and Trapping (e.g., DNA Double-Strand Breaks)
In HR-proficient cells, the SSBs that accumulate due to PARP inhibition can be repaired by alternative pathways. However, in HR-deficient cells treated with BMN 673, the combination of unrepaired SSBs (due to catalytic inhibition) and the formation of trapped PARP-DNA complexes leads to the collapse of replication forks. pfizeroncologydevelopment.compfizer.comaacrjournals.orgresearchgate.netpnas.org This results in a significant increase in the formation of DNA double-strand breaks. drugbank.compfizer.comresearchgate.netaacrjournals.orgresearchgate.netpnas.org Since the HR pathway is defective in these cells, they are unable to efficiently repair these accumulating DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. drugbank.compfizeroncologydevelopment.com This selective killing of HR-deficient cancer cells, while sparing normal HR-proficient cells, forms the basis of the therapeutic window for BMN 673. drugbank.compfizer.comnih.govaacrjournals.org
Preclinical Efficacy and Selectivity Studies of Bmn 673
In Vitro Anticancer Activity in Cell Line Models
In vitro studies have demonstrated the potent anticancer activity of BMN 673 across a range of cancer cell lines, with a notable selectivity for those exhibiting deficiencies in DNA repair. dovepress.comaacrjournals.orgaacrjournals.orgselleckchem.com
Characterization of Sensitivity in DNA Repair Deficient Cells (e.g., BRCA-mutated, PTEN-deficient)
BMN 673 has shown selective toxicity in cancer cell lines harboring mutations in DNA repair genes, including BRCA1, BRCA2, and PTEN. aacrjournals.orgnih.govclinicaltrials.govselleckchem.com For instance, BRCA1-mutant breast cancer cell lines like MX-1 and SUM149, and BRCA2-deficient pancreatic cancer cell lines such as Capan-1, have demonstrated profound sensitivity to BMN 673. nih.govaacrjournals.orgselleckchem.commedchemexpress.commdpi.com Cell lines with PTEN deficiency have also been found to be highly sensitive to BMN 673 treatment in vitro. aacrjournals.orgnih.govclinicaltrials.gov This selective potency in DNA repair-deficient cells is significantly higher compared to cell lines without these defects. nih.govselleckchem.com For example, BMN 673 was reported to be at least 18-fold more potent in BRCA-deficient tumor cells compared to other clinical PARP1/2 inhibitors in some studies. nih.gov The selective killing of cancer cells with BRCA1 or BRCA2 mutations by BMN 673 has been consistently observed. aacrjournals.orgselleckchem.com
The half maximal inhibitory concentration (IC50) values for BMN 673 in BRCA1-mutant (MX-1) and BRCA2-mutant (Capan-1) cells were reported to be 0.3 nM and 5 nM, respectively. selleckchem.commedchemexpress.com In contrast, IC50 values in normal human fibroblast cells (MRC-5) and other tumor cell lines with wild-type BRCA1 and BRCA2 genes ranged between 90 nM and 1.9 µM, indicating a significant difference in sensitivity. selleckchem.commedchemexpress.com
| Cell Line Type | DNA Repair Status | Reported IC50 (nM) | Source |
| MX-1 Breast Cancer Cells | BRCA1 mutant | 0.3 | selleckchem.commedchemexpress.com |
| Capan-1 Pancreatic Cells | BRCA2 mutant | 5 | selleckchem.commedchemexpress.com |
| MRC-5 Normal Fibroblasts | Wild-type BRCA1/2 | 90 - 1900 | selleckchem.commedchemexpress.com |
| SUM149 Breast Cancer Cells | BRCA1 mutant | 0.008 (SF50, µM) | nih.gov |
| MDA-MB-231 Breast Cancer | Wild-type BRCA/HR/DSBR | Resistant | nih.gov |
| SW620 Colorectal Cancer | Wild-type BRCA/HR/DSBR | Resistant | nih.gov |
Note: SF50 refers to the concentration required to reduce the surviving fraction of cells by 50%.
Studies have also investigated the sensitivity of ovarian clear cell carcinoma (OCCC) cell lines to BMN 673, correlating sensitivity with homologous recombination (HR) status and PTEN expression. nih.gov HR-defective OCCC cell lines generally showed higher sensitivity to BMN 673 compared to HR-competent lines, with a mean Log10 SF50 of -9.4 versus -8.1. nih.gov Loss of PTEN expression was observed in some sensitive OCCC cell lines. nih.gov
Effects on Cell Proliferation, Apoptosis, and DNA Damage Markers
BMN 673 exhibits anti-proliferative and pro-apoptotic activity, particularly in tumor cell lines with DNA repair defects. researchgate.net The mechanism involves the inhibition of PARP enzymatic activity and the trapping of PARP on DNA, which prevents effective DNA repair and leads to the accumulation of DNA damage. pfizeroncologydevelopment.compfizer.comtechscience.comresearchgate.net This accumulation of DNA damage, specifically double-strand breaks (DSBs) resulting from stalled replication forks at sites of trapped PARP, is a key driver of cytotoxicity in HR-deficient cells. pfizeroncologydevelopment.comtechscience.com
Treatment with BMN 673 has been shown to induce markers of DNA damage, such as γH2AX, which indicates the presence of DSBs. researchgate.netnih.govmycancergenome.orgresearchgate.net It also promotes apoptosis, as evidenced by increased levels of cleaved caspase 3 and cleaved PARP. selleckchem.comresearchgate.netmycancergenome.org In BRCA1-deficient breast cancer cells, BMN 673 treatment stimulated the expression of PARP-1 in the chromatin and caused a dose- and time-dependent accumulation of trapped PARP-1, along with inhibition of PARylation. researchgate.netnih.gov This trapping effect is considered more potent for BMN 673 compared to some other PARP inhibitors. nih.govdovepress.comresearchgate.net
Cell cycle analysis in p53-deficient colorectal and pancreatic cancer cell lines treated with talazoparib (B560058) showed accumulation in the G2 phase. nih.gov In contrast, p53 wild-type cells treated with PARP inhibitors showed an increase in the G1 population. nih.gov
In Vivo Antitumor Activity in Preclinical Animal Models
Preclinical in vivo studies using animal models have demonstrated the antitumor activity of BMN 673, particularly in models with DNA repair deficiencies. aacrjournals.orgresearchgate.net
Xenograft Models of BRCA-Mutated Cancers
BMN 673 has shown significant efficacy as a single agent in xenograft tumor models with BRCA deficiencies. aacrjournals.orgresearchgate.net In BRCA1-deficient breast cancer murine xenografts, talazoparib treatment resulted in tumor growth inhibition and even complete responses in a subset of mice. nih.govaacrjournals.orgmedchemexpress.com For example, in the MX-1 breast cancer model with BRCA1 deficiency, oral administration of BMN 673 significantly inhibited tumor growth and induced regression in solid mouse xenografts. aacrjournals.orgselleckchem.commedchemexpress.comresearchgate.net Oral dosing of BMN 673 has been shown to result in complete regression of BRCA-deficient tumors in xenograft studies. aacrjournals.org
| Xenograft Model | DNA Repair Status | Treatment | Outcome | Source |
| MX-1 (Breast Cancer) | BRCA1 deficient | BMN 673 (oral) | Significant tumor growth inhibition/regression | aacrjournals.orgselleckchem.commedchemexpress.comresearchgate.net |
| BRCA-deficient xenografts | BRCA deficient | BMN 673 (oral) | Highly effective, complete regression | aacrjournals.orgaacrjournals.org |
| BRCA1-deficient (murine) | BRCA1 deficient | Talazoparib | Complete responses in a subset of mice | nih.gov |
Evaluation of Efficacy in Other Preclinical Cancer Models (e.g., Pediatric Cancer Models, Ovarian Clear Cell Carcinoma)
BMN 673 has also been evaluated in preclinical models of other cancer types, including pediatric cancers and ovarian clear cell carcinoma. aacrjournals.orgnih.govfrontiersin.org
In the Pediatric Preclinical Testing Program (PPTP), BMN 673 was tested as a single agent against a panel of pediatric cancer cell lines and xenografts. aacrjournals.org While the median relative IC50 for talazoparib against the PPTP cell lines was 26 nM, with lower values observed in Ewing sarcoma lines, single-agent BMN 673 showed minimal in vivo activity against Ewing sarcoma xenografts. aacrjournals.org However, objective regressions were observed in some xenograft models, including a complete response in a medulloblastoma line (BT-45) and maintained complete responses in a Wilms tumor line (KT-10) and an ependymoma line (BT-41). nih.gov The Wilms tumor line KT-10, which showed high sensitivity, possesses a truncating mutation in PALB2, a gene involved in homologous recombination repair. nih.gov
Studies in ovarian clear cell carcinoma (OCCC) cell lines indicated that a subset of these cells are sensitive to PARP inhibition by BMN 673 in vitro, and this sensitivity can be predicted by HR defects as defined by γH2AX/RAD51 foci formation. nih.gov Loss of PTEN expression was also investigated as a potential determinant of BMN 673 sensitivity in OCCC. nih.gov
BMN 673 has also been evaluated in combination therapies in preclinical models. For example, synergistic activity was observed with BMN 673 in combination with temozolomide (B1682018) in Ewing sarcoma xenografts. aacrjournals.org
Mechanistic Biomarker Evaluation in Preclinical Studies
Preclinical studies have included the evaluation of mechanistic biomarkers to understand the pharmacodynamic effects of BMN 673. These studies aim to confirm target engagement and identify markers associated with response or resistance.
Biomarkers evaluated in preclinical studies include markers of DNA damage and apoptosis. clinicaltrials.govmycancergenome.org For instance, immunohistochemistry assays have been performed to determine the expression of markers such as Ki-67 (proliferation), γH2AX (DNA damage), and cleaved caspase 3 (apoptosis) following BMN 673 treatment in xenograft models. aacrjournals.orgresearchgate.net
Evaluation of PARP activity, often measured by levels of poly(ADP-ribose) (PAR), is a key pharmacodynamic marker. clinicaltrials.govmycancergenome.orgoncotarget.com BMN 673 treatment leads to the inhibition of PARylation and the accumulation of trapped PARP on DNA. nih.govpfizer.comresearchgate.netresearchgate.netnih.gov Studies have shown a dose-dependent inhibition of PARylation by BMN 673 in cell lines. nih.govresearchgate.netnih.gov Increased PARP trapping in chromatin has been observed in preclinical studies. researchgate.net
Other DNA repair pathway proteins and markers of homologous recombination repair, such as RAD51 and 53BP1, have also been assessed to understand the impact of BMN 673 on these pathways. techscience.comselleckchem.comnih.gov Changes in the expression of base excision repair (BER) components like pol-β and FEN-1 have been noted in response to BMN 673. researchgate.netnih.gov
In chronic lymphocytic leukemia (CLL) samples, PARP activity was found to be highly variable and correlated with stress-induced proteins. oncotarget.com Proliferating CLL cells, including those with p53 or ATM loss, were found to be highly sensitive to talazoparib in ex vivo studies. oncotarget.com
| Biomarker | Type | Observed Effect of BMN 673 Treatment | Context | Source |
| PARylation (PAR levels) | Pharmacodynamic | Decreased | Cell lines, tumor tissue | nih.govresearchgate.netresearchgate.netnih.govoncotarget.comresearchgate.net |
| Trapped PARP-DNA complexes | Mechanistic | Increased accumulation on DNA | Cell lines, tumor tissue | nih.govdovepress.compfizer.comresearchgate.netresearchgate.netnih.gov |
| γH2AX | DNA Damage Marker | Increased foci | Cell lines, tumor tissue | aacrjournals.orgresearchgate.netnih.govmycancergenome.orgresearchgate.net |
| Cleaved Caspase 3 | Apoptosis Marker | Increased expression | Tumor tissue | aacrjournals.orgresearchgate.netmycancergenome.org |
| Cleaved PARP | Apoptosis Marker | Increased expression | Cell lines | selleckchem.com |
| Ki-67 | Proliferation | Decreased (implied by tumor growth inhibition) | Tumor tissue | aacrjournals.orgresearchgate.net |
| RAD51 | DNA Repair Marker | Assessed (changes may indicate HR status/response) | Cell lines | selleckchem.comnih.govnih.gov |
| 53BP1 | DNA Repair Marker | Assessed | Cell lines | selleckchem.com |
| Pol-β, FEN-1 | BER Components | Upregulation observed in combination treatment | Breast cancer cells (with Quinacrine) | researchgate.netnih.gov |
Analysis of PAR Levels and DNA Damage Response Markers in Preclinical Biopsies
Analysis of preclinical biopsies has been crucial in evaluating the pharmacodynamic effects of BMN 673 and its impact on DNA damage response pathways. A key marker assessed is the level of poly(ADP-ribose) (PAR), a product of PARP enzymatic activity. Inhibition of PARP by BMN 673 leads to a decrease in PAR levels, indicating target engagement. oncotarget.comnih.gov
Studies in preclinical models and patient biopsies have shown that BMN 673 treatment results in a significant suppression of PARylation. nih.govresearchgate.net For instance, in a study involving patients with BRCA-mutated advanced solid tumors, PAR levels decreased by 77–98% in evaluable paired biopsies after treatment with talazoparib (BMN 673), indicating substantial inhibition of PARP enzymatic activity within the tumors. nih.gov
Another critical DNA damage response marker is γH2AX, a phosphorylated histone variant that accumulates at sites of DNA double-strand breaks. Increased levels of γH2AX indicate an increase in DNA damage. Preclinical studies have shown that BMN 673 treatment leads to an increase in γH2AX levels, suggesting that PARP inhibition results in the accumulation of DNA breaks. nih.govresearchgate.net This is consistent with the proposed mechanism where PARP trapping by BMN 673 leads to stalled replication forks and subsequent conversion of single-strand breaks into double-strand breaks in cells with impaired homologous recombination repair. nih.govnih.govpfizeroncologydevelopment.com
Other DNA damage response markers evaluated in preclinical settings include RAD51, which is involved in homologous recombination repair. Studies have explored the relationship between RAD51 expression and foci formation and sensitivity or resistance to PARP inhibitors like BMN 673. nih.gov Loss of MRE11 expression has also been associated with increased sensitivity to PARP inhibitors in preclinical models of certain cancer types. nih.govoncotarget.com
The analysis of these markers in preclinical biopsies provides valuable insights into the pharmacodynamic effects of BMN 673, confirming target inhibition and the induction of DNA damage, particularly in tumors with underlying DNA repair deficiencies.
Here is a summary of findings related to PAR and γH2AX levels in preclinical/clinical biopsies:
| Marker | Effect of BMN 673 Treatment | Indication | Source |
| PARylation | Decreased (77–98% suppression) | PARP enzymatic activity inhibition | nih.govresearchgate.net |
| γH2AX | Increased | Accumulation of DNA double-strand breaks | nih.govresearchgate.net |
Imaging Biomarkers in Preclinical Oncology (e.g., PET, MRI in animal models)
Imaging biomarkers play an increasingly important role in preclinical oncology research, allowing for non-invasive, longitudinal assessment of tumor characteristics and treatment response in animal models. nih.govvisualsonics.comnih.gov While the search results did not provide extensive details specifically on PET or MRI imaging studies using BMN 673 in animal models within the strict scope of preclinical efficacy and selectivity of BMN 673 itself, there is information on the development and use of radiolabeled PARP inhibitors as imaging agents for PET, which is relevant to assessing PARP expression and activity in vivo. researchgate.netaacrjournals.orgtum.deresearchgate.net
Radiolabeled PARP inhibitors, including a fluorine-18 (B77423) labeled form of talazoparib ([¹⁸F]-Talazoparib), have been developed as potential PET imaging agents to visualize and quantify PARP expression in tumors. aacrjournals.orgresearchgate.net Preclinical studies using these radiotracers in animal models have demonstrated their ability to bind specifically to PARP-expressing tumor cells and can potentially be used for patient selection, therapy dose optimization, and validation of target engagement. aacrjournals.orgresearchgate.net For example, preliminary biodistribution studies of [¹⁸F]talazoparib in a murine prostate cancer model showed tumor uptake that persisted over several hours. researchgate.net
While direct studies using standard PET or MRI techniques to assess the efficacy of BMN 673 based on changes in tumor metabolism, perfusion, or volume were not prominently detailed within the provided search snippets under the strict scope of this section, the development of PARP-targeted imaging agents highlights the potential for using imaging to understand the pharmacodynamics and selectivity of PARP inhibitors like BMN 673 in living systems. researchgate.netaacrjournals.orgtum.deresearchgate.net Preclinical imaging modalities such as PET and MRI offer the ability to assess various tumor characteristics that could serve as biomarkers of response to treatment, including changes in tumor volume, metabolic activity (e.g., using FDG-PET), or vascularity and oxygenation (using MRI techniques). nih.govvisualsonics.comnih.gov These techniques, while not specifically detailed for BMN 673 efficacy in the provided context, represent valuable tools in preclinical oncology for evaluating the effects of therapeutic agents.
| Imaging Modality | Potential Preclinical Application (General PARP Inhibitor Context) | Relevance to BMN 673 Preclinical Studies | Source |
| PET | Assessing PARP expression and activity using radiolabeled PARP inhibitors; monitoring metabolic changes in tumors. nih.govvisualsonics.comresearchgate.netaacrjournals.orgtum.deresearchgate.net | Development of [¹⁸F]-Talazoparib as a potential PARP imaging agent has been reported. aacrjournals.orgresearchgate.net | nih.govvisualsonics.comresearchgate.netaacrjournals.orgtum.deresearchgate.net |
| MRI | Assessing tumor volume, vascularity, perfusion, and oxygenation; monitoring structural changes in tumors. nih.govvisualsonics.comnih.gov | General preclinical tool for monitoring tumor response; specific BMN 673 efficacy studies using standard MRI biomarkers not detailed in provided sources. | nih.govvisualsonics.comnih.gov |
Structure Activity Relationships Sar and Structural Optimization of Bmn 673 Analogs
Identification of Key Pharmacophores for PARP Inhibition
The design of PARP inhibitors, including BMN 673, is fundamentally based on mimicking the natural substrate NAD+ (nicotinamide adenine (B156593) dinucleotide) and targeting the nicotinamide-binding pocket within the catalytic domain of the PARP enzyme. nih.govoatext.comresearchgate.net The core pharmacophore for PARP inhibition typically involves a moiety that can engage in interactions within this pocket. oatext.comresearchgate.net
In the case of BMN 673, the pyridazinone moiety is a key structural feature that mimics NAD+ and interacts with the nicotinamide-binding site. researchgate.net Co-crystal structures of BMN 673 bound to PARP1 and PARP2 catalytic domains have been instrumental in understanding these interactions at a molecular level. nih.govrcsb.orgrcsb.org These structures reveal that BMN 673 is anchored in the nicotinamide (B372718) pocket through an extensive network of hydrogen bonds and π-stacking interactions. nih.gov Specific interactions include hydrogen bonds with residues like Gly863 and Ser904, and π-stacking interactions with Tyr907. researchgate.net Water molecules in the active site also play a role in mediating hydrogen bonds, such as with Glu988. nih.govnih.gov
The unique di-branched scaffold of BMN 673 extends into less conserved regions of the PARP binding pocket, which contributes to its high potency and offers opportunities for achieving selectivity over other PARP family members. nih.govrcsb.org
Structural Modifications and Their Impact on Potency and Selectivity
The development of BMN 673 involved a medicinal chemistry approach focused on designing small molecules capable of inhibiting PARP1 catalytic activity. nih.gov Structural modifications to the core scaffold and its substituents have been explored to optimize the inhibitory profile.
BMN 673 is characterized as a potent PARP1/2 inhibitor with reported Ki values of 1.2 nM for PARP1 and 0.9 nM for PARP2 in enzymatic assays. bpsbioscience.comapexbt.commedchemexpress.com Its IC50 value for PARP1 in a cell-free assay is 0.57 nM. bpsbioscience.comapexbt.comselleckchem.com These values indicate high enzymatic potency.
Beyond catalytic inhibition, BMN 673 is notably more potent at trapping PARP-DNA complexes compared to earlier generation inhibitors like olaparib (B1684210) and rucaparib (B1680265). bpsbioscience.comaacrjournals.orgcapes.gov.braacrjournals.orgpnas.org This enhanced trapping ability is considered a significant contributor to its greater cytotoxicity as a single agent. aacrjournals.orgcapes.gov.braacrjournals.org Studies have shown BMN 673 to be approximately 100-fold more potent at trapping PARP-DNA complexes than olaparib and rucaparib. aacrjournals.orgaacrjournals.org
The selectivity of BMN 673 for PARP1 and PARP2 is supported by the high resistance of PARP1/2 knockout cells to the compound. aacrjournals.orgcapes.gov.braacrjournals.org While potent against PARP1 and PARP2, some studies suggest that talazoparib (B560058) (BMN 673) may be less selective compared to inhibitors like veliparib (B1684213) and niraparib, showing inhibition of tankyrases as well. nih.govresearchgate.net The structural features that allow BMN 673 to extend into less conserved areas of the binding pocket, while contributing to potency, may also influence its interactions with other PARP family members. nih.govrcsb.org
Preclinical data indicates that BMN 673 exhibits selective anti-tumor cytotoxicity in cells with defects in homologous recombination repair, such as those with BRCA1, BRCA2, or PTEN mutations. nih.govselleckchem.com This selectivity provides a therapeutic window between deficient and proficient cells at lower concentrations compared to other PARP inhibitors. nih.gov
Stereochemical Considerations and Enantiomeric Activity (e.g., BMN 673 vs. LT674)
Stereochemistry plays a crucial role in the biological activity of many drugs, including chiral PARP inhibitors like BMN 673. nih.gov BMN 673 possesses two chiral centers, leading to the possibility of multiple stereoisomers. researchgate.netcaymanchem.com The clinically active form of Talazoparib (BMN 673) is the (8S, 9R)-diastereomer. researchgate.netcaymanchem.comontosight.aiacs.org
Studies have demonstrated that the binding of BMN 673 to PARP1 is stereospecific. aacrjournals.orgcapes.gov.braacrjournals.org Its enantiomer, referred to as LT674 ((8R, 9S) diastereomer), is significantly less efficient at inhibiting PARP activity and trapping PARP-DNA complexes, by several orders of magnitude. aacrjournals.orgcapes.gov.braacrjournals.orgresearchgate.net This highlights the critical importance of the specific three-dimensional arrangement of atoms in BMN 673 for its potent interaction with the PARP enzyme.
The bulky structure and specific stereochemistry of the (8S, 9R) enantiomer are proposed to contribute to its high potency, although the precise molecular details of this interaction are still being fully elucidated. researchgate.net The intricate network of hydrogen bonding and π-stacking interactions observed in co-crystal structures explains the stereospecific inhibitory activity. nih.gov
Data comparing the activity of BMN 673 and LT674 in cellular assays, such as PARP trapping and cytotoxicity, clearly show the superior potency of BMN 673.
| Compound | PARP Trapping Efficiency (relative to Olaparib) | Cytotoxicity (relative to Olaparib) |
| BMN 673 | ~100-fold more potent | ~100-fold more cytotoxic |
| LT674 | Several orders of magnitude less efficient | Significantly less cytotoxic |
Based on data from references aacrjournals.orgcapes.gov.braacrjournals.org.
In vitro studies using radiolabeled enantiomers have further confirmed the differential PARP binding, with [18F]talazoparib demonstrating high uptake in PARP-expressing cells, while the inactive enantiomer [18F]LT-674 showed only very low uptake. researchgate.net
Development of Next-Generation PARP Inhibitors Based on BMN 673 Scaffold
The success of BMN 673 as a potent PARP inhibitor and efficient PARP trapper has provided valuable insights for the development of next-generation PARP inhibitors. The structural features responsible for its high potency and unique binding interactions serve as a foundation for designing compounds with potentially improved properties, such as enhanced selectivity, reduced off-target effects, or activity against resistant tumors.
The understanding of how the di-branched scaffold of BMN 673 extends into less conserved regions of the PARP binding pocket can guide the design of analogs that exploit these differences for improved selectivity profiles across the PARP family. nih.govrcsb.org
Furthermore, the insights gained from the stereospecific binding of BMN 673 emphasize the importance of controlling chirality during the synthesis and optimization of new PARP inhibitors based on this scaffold. nih.govcapes.gov.braacrjournals.orgresearchgate.net
While specific examples of next-generation inhibitors directly derived solely from the BMN 673 scaffold with detailed SAR information are not extensively detailed in the provided search results beyond the characterization of BMN 673 itself, the principles learned from its development, particularly regarding potent catalytic inhibition, efficient trapping, and the role of stereochemistry, are undoubtedly influencing ongoing research in the field of PARP inhibitor design. The development of photoactivatable prodrugs of talazoparib, where a photoactivatable protecting group masks the key pharmacophore, represents one approach to potentially improve the therapeutic index or enable targeted delivery, demonstrating ongoing efforts to build upon the knowledge gained from BMN 673. researchgate.netx-mol.net
The focus on developing inhibitors with distinct PARP trapping capabilities, as highlighted by BMN 673's profile, remains a key area of research for improving the efficacy of PARP inhibitors. aacrjournals.orgcapes.gov.braacrjournals.orgpnas.org Future efforts may involve modifying the BMN 673 scaffold to fine-tune the balance between catalytic inhibition and trapping, or to overcome mechanisms of resistance that may emerge.
Mechanisms of Resistance to Parp Inhibitors, with Emphasis on Bmn 673
Genetic and Epigenetic Alterations Leading to Resistance
Genetic and epigenetic changes play a significant role in the emergence of resistance to PARP inhibitors. These alterations can directly impact the DNA repair machinery or affect the expression of genes involved in drug transport and cellular survival pathways nih.govoaepublish.commdpi.com.
Restoration of Homologous Recombination Pathways
A primary mechanism of resistance in HRD tumors is the restoration of homologous recombination (HR) functionality nih.govoaepublish.comresearchgate.netresearchgate.netmdpi.com. This can occur through several genetic and epigenetic events:
Secondary Mutations in BRCA1/2: Reversion mutations within the mutated BRCA1 or BRCA2 genes can restore the open reading frame and produce functional protein, thereby reinstating HR activity nih.govoaepublish.comwjgnet.com. These reversion mutations have been identified in patients treated with Talazoparib (B560058) nih.gov.
Mutations or Alterations in Other HR Pathway Genes: Alterations in other genes involved in HR, such as RAD51C, RAD51D, PALB2, FANCA, FANCM, PNKP, ATM, ATR, and CHEK1, can also contribute to HR restoration and resistance nih.govoaepublish.com. An increase in RAD51 expression, for instance, can promote HR and lead to resistance nih.gov.
Loss of Negative Regulators of DNA DSB Repair: The loss of proteins that negatively regulate DNA double-strand break repair, such as 53BP1 (p53-binding protein 1) and its downstream partner REV7 (MAD2L2), has been identified as a mechanism that can partially restore HR in BRCA1-deficient cells, leading to PARP inhibitor resistance nih.govembopress.orgmdpi.comnih.gov. Loss of SHLD2, a component of the shieldin complex which protects DSBs from end resection in a 53BP1-dependent manner, can also lead to PARP inhibitor resistance in BRCA1 null cells iiarjournals.org.
Epigenetic Modifications: Epigenetic changes, such as hypermethylation of the BRCA promoter, can also lead to the re-expression of functional BRCA protein and restore HR nih.govoaepublish.comresearchgate.net.
Efflux Pump Overexpression and Drug Transport Dynamics
Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is a well-described mechanism of multidrug resistance that can affect the intracellular concentration of PARP inhibitors, including Talazoparib nih.govoaepublish.commdpi.comnih.govresearchgate.netspandidos-publications.com. Talazoparib is a known substrate of P-gp and BCRP nih.govspandidos-publications.comeuropa.eueuropa.eu. Studies have shown that upregulation of BCRP and MRP1 (possibly multidrug resistance protein 1) can occur after Talazoparib exposure in sensitive breast cancer cell lines and in a BRCA1-mutant cell line with acquired resistance nih.gov. Overexpression of ABCC1 and ABCG2 has been shown to confer resistance to Talazoparib in ovarian cancer cell lines nih.govresearchgate.net. This overexpression enhances the efflux of the drug from cancer cells, reducing its intracellular accumulation and therapeutic efficacy oaepublish.comnih.gov.
Data on the interaction of Talazoparib with efflux pumps:
Talazoparib is a substrate for P-gp and BCRP transporters nih.govspandidos-publications.comeuropa.eueuropa.eu.
Overexpression of ABCC1 and ABCG2 confers resistance to Talazoparib nih.govresearchgate.net.
Talazoparib cytotoxicity decreased in cell lines overexpressing ABCC1 or ABCG2, and this resistance could be restored by inhibiting these transporters nih.gov.
Talazoparib competitively inhibited the substrate drug efflux activity of ABCC1 and ABCG2 nih.gov.
Upregulated ABCC1 and ABCG2 protein expression on the plasma membrane of resistant cells enhances resistance nih.gov.
Here is a table summarizing the key efflux transporters involved in Talazoparib resistance:
| Transporter | Gene Name | Role in Talazoparib Resistance |
| P-glycoprotein (P-gp) | ABCB1 (MDR1) | Substrate for Talazoparib; overexpression leads to increased efflux and resistance. nih.govoaepublish.commdpi.comspandidos-publications.comeuropa.eueuropa.eu |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Substrate for Talazoparib; overexpression leads to increased efflux and resistance. nih.govnih.govresearchgate.netspandidos-publications.comeuropa.eueuropa.eu |
| Multidrug Resistance Protein 1 (MRP1) | ABCC1 | Possibly involved; upregulation observed in resistant cell lines. nih.govnih.govresearchgate.netresearchgate.net |
Cellular Adaptations and Bypass Mechanisms
Beyond direct restoration of HR or increased efflux, cancer cells can develop other cellular adaptations and bypass mechanisms to survive PARP inhibition. These can include changes in other DNA repair pathways, alterations in cell cycle control, and metabolic adaptations wjgnet.comnih.govfrontiersin.orgresearchgate.net.
Changes in PARP1: Alterations in PARP1 itself, such as downregulation or point mutations in its DNA binding domains, can interfere with PARP trapping, a key cytotoxic mechanism of Talazoparib nih.gov. Mutations in PARP1 that abrogate trapping have been reported to confer PARP inhibitor resistance embopress.org. While some earlier data suggested that overexpression of PARP1 could lead to resistance, this remains controversial oaepublish.com.
Suppression of Non-Homologous End Joining (NHEJ): While HR is the preferred repair pathway for double-strand breaks (DSBs) in BRCA-proficient cells, alternative pathways like NHEJ and alternative or microhomology-mediated end joining (alt-EJ/MMEJ) are utilized in HR-deficient cells iiarjournals.orgnih.gov. Changes that suppress NHEJ can indirectly favor HR or other repair mechanisms, contributing to resistance oaepublish.commdpi.comnih.gov.
Replication Fork Protection: Stabilization of stalled DNA replication forks can allow cancer cells to tolerate the DNA damage induced by PARP inhibitors, even in the absence of functional HR oaepublish.comresearchgate.netresearchgate.netwjgnet.com. Some HRR-associated proteins also function in replication fork stabilization researchgate.net.
Metabolic Adaptations: Metabolic changes, such as increased glycolysis (Warburg effect), can contribute to resistance. Increased lactate (B86563) production can lead to intracellular acidosis, promoting DNA damage and replication stress, while also potentially helping cells bypass the need for oxidative phosphorylation and NAD+ regeneration, which is critical for PARP activity nih.gov. Mitochondrial metabolism and lipid metabolic adaptations can also play a role nih.gov.
Activation of Bypass Signaling Pathways: Activation of alternative signaling pathways can allow cells to bypass the reliance on pathways inhibited by Talazoparib. For example, activation of the PI3K-AKT-mTOR pathway has been implicated in resistance nih.gov.
Epithelial-Mesenchymal Transition (EMT): EMT has been described as an adaptive response associated with both intrinsic and acquired resistance to Talazoparib researchgate.net.
Preclinical Models for Studying Acquired Resistance
Preclinical models are essential tools for investigating the mechanisms of acquired resistance to Talazoparib and for developing strategies to overcome it nih.govoaepublish.comgeicam.org. These models allow researchers to study the dynamic changes that occur in cancer cells under drug pressure.
In vitro Acquired Resistance Models: Developing cell lines with acquired resistance through long-term exposure to increasing concentrations of Talazoparib is a common approach nih.govnih.govresearchgate.net. These resistant cell lines can then be characterized genetically, epigenetically, and phenotypically to identify resistance mechanisms nih.govresearchgate.net.
In vivo Acquired Resistance Models: Tumor xenograft mouse models treated with Talazoparib can also be used to study acquired resistance in a more complex in vivo environment nih.govfrontiersin.org. These models can confirm findings from in vitro studies and provide insights into the role of the tumor microenvironment nih.govfrontiersin.org.
DDR-Targeting shRNA Library Screens: High-throughput screening using shRNA libraries targeting DNA damage response genes can help identify genes whose alteration leads to resistance nih.gov.
Patient-Derived Xenografts (PDXs): PDX models, established from patient tumors, can preserve the heterogeneity and characteristics of the original tumor, making them valuable for studying resistance in a clinically relevant setting embopress.orggeicam.org.
Organoids and 3D Culture Models: These models can better recapitulate the tumor microenvironment and cell-cell interactions compared to traditional 2D cell cultures, potentially providing more accurate insights into resistance mechanisms.
These preclinical models have been instrumental in identifying key resistance mechanisms such as BRCA reversion mutations, efflux pump overexpression, and alterations in other DNA repair pathways nih.govoaepublish.comnih.gov. They also serve as platforms for testing novel combination therapies aimed at re-sensitizing resistant tumors to Talazoparib researchgate.netnih.govfrontiersin.org.
Preclinical Combination Strategies with Bmn 673
Rationale for Combined Modality Approaches
The rationale behind combining BMN 673 with other therapeutic agents in preclinical studies is primarily to enhance cytotoxic effects on cancer cells, overcome or prevent the development of resistance to monotherapy, and potentially expand the适用 scope of BMN 673 beyond HRR-deficient tumors. PARP inhibitors like BMN 673 are particularly effective in tumors with compromised HRR, such as those with BRCA1/2 mutations. nih.govnih.gov However, many tumors are HRR-proficient or develop resistance to PARP inhibitors. mdpi.com Combining BMN 673 with agents that induce DNA damage through different mechanisms or target alternative survival pathways can create synthetic lethal interactions or additive effects, leading to greater tumor cell killing. researchgate.netaacrjournals.org Preclinical data suggest that combining PARP inhibition with agents that induce single-strand breaks or double-strand breaks can potentiate the cytotoxic effect by overwhelming the remaining DNA repair capacity of cancer cells. researchgate.netaacrjournals.org Furthermore, targeting parallel pro-survival pathways, such as the PI3K/AKT/mTOR pathway, in combination with PARP inhibition has shown potential in preclinical models. nih.govspandidos-publications.comd-nb.info
Synergistic Effects with DNA-Damaging Agents (e.g., Temozolomide)
Preclinical studies have demonstrated significant synergistic activity when BMN 673 is combined with various DNA-damaging agents, notably Temozolomide (B1682018). researchgate.netaacrjournals.orgsigmaaldrich.comnih.gov Temozolomide is an alkylating agent that primarily induces methylation of DNA bases, leading to the formation of O6-methylguanine and other adducts. researchgate.net These lesions are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. researchgate.net By inhibiting PARP, BMN 673 impairs the repair of Temozolomide-induced DNA damage, resulting in the accumulation of DNA breaks and subsequent cell death. researchgate.netnih.gov
In vitro studies have shown that BMN 673 can potentiate the toxicity of Temozolomide significantly, with potentiation observed in various cancer cell lines, including Ewing sarcoma and leukemia lines. aacrjournals.orgsigmaaldrich.comnih.gov For instance, in vitro studies showed up to an 85-fold potentiation of Temozolomide toxicity by Talazoparib (B560058) in some cell lines. aacrjournals.orgnih.gov
In vivo studies using xenograft models have corroborated these findings, demonstrating significant synergism between BMN 673 and Temozolomide against several tumor types, particularly Ewing sarcoma xenografts. aacrjournals.orgsigmaaldrich.comnih.govnih.gov In these models, the combination of BMN 673 and Temozolomide demonstrated greater antitumor activity compared to either agent alone. aacrjournals.orgnih.gov
Preclinical data also explored different dosing strategies for the combination of Talazoparib and Temozolomide. Studies in mice indicated that a combination of low-dose Temozolomide with Talazoparib administered at its maximum tolerated dose (MTD) was remarkably effective in a subset of Ewing xenografts. aacrjournals.orgnih.gov Another approach investigated was combining a low dose of chemotherapy (approximately 10% of therapeutic doses) with a full dose of the PARP inhibitor, hypothesizing improved efficacy and tolerability based on preclinical data. aacrjournals.orgnih.gov
Beyond Temozolomide, preclinical data also support synergistic activity of BMN 673 with other DNA-damaging agents such as platinum chemotherapy (like carboplatin) and irinotecan (B1672180). nih.govnih.govaacrjournals.orgaacrjournals.orgresearchgate.netonclive.com Preclinical data indicate that PARP inhibition potentiates the anti-tumor effect of platinum chemotherapy. aacrjournals.orgresearchgate.net
Table 1: Preclinical Synergy of Talazoparib with DNA-Damaging Agents
| DNA-Damaging Agent | Cancer Type/Model | Observed Effect | Key Findings | Source |
| Temozolomide | Pediatric cancer models (Ewing sarcoma, leukemia) | Synergistic potentiation | Up to 85-fold potentiation in vitro; significant synergism in vivo against Ewing sarcoma xenografts. aacrjournals.orgsigmaaldrich.comnih.gov | aacrjournals.orgsigmaaldrich.comnih.govnih.gov |
| Carboplatin | Triple-negative breast cancer (TNBC) cell lines | Synergistic activity | Greater DNA damage and cell death; effective in PARP inhibitor-resistant cell lines. onclive.com | onclive.com |
| Irinotecan | Pediatric solid tumors, various cancers | Synergistic activity | Combination with low-dose irinotecan showed clinical activity in a range of cancers in a phase 1 study based on preclinical data. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |
| Platinum drugs | Various cancer models | Synergistic or additive | Observed in vitro and in xenograft models. nih.gov | nih.gov |
Combinations with Other Targeted Therapies (e.g., PI3K Pathway Inhibitors)
Preclinical investigations have also explored combining BMN 673 with other targeted therapies to exploit different vulnerabilities in cancer cells. Combinations with inhibitors of the PI3K pathway are one such area of research. nih.govspandidos-publications.comd-nb.infonih.govspandidos-publications.com The PI3K/AKT/mTOR pathway is frequently activated in various cancers and plays a role in cell survival, proliferation, and DNA repair. nih.govspandidos-publications.comd-nb.info
Preclinical studies suggest that inhibiting the PI3K pathway can sensitize cancer cells to PARP inhibitors. nih.govspandidos-publications.comd-nb.info For example, studies in cervical cancer cell lines with aberrant PI3K signaling activation demonstrated that combining BMN 673 with the PI3K p110α inhibitor BYL719 synergistically inhibited cell growth, migration, and invasion. spandidos-publications.com This combination also synergistically inhibited the PI3K/AKT/mTOR signaling pathway and induced DNA damage. spandidos-publications.com
Similarly, in endometrial cancer cell lines, combining BMN 673 with a PI3K inhibitor (BKM-120) showed synergistic effects, particularly in cells with PTEN mutations, which are associated with activated PI3K signaling and defective HRR. nih.govd-nb.info Preclinical data suggest that treatment with PARP inhibitors can lead to AKT activation through the PI3K cascade, and this can be mitigated by combination therapy with dual PI3K inhibitors and PARP inhibitors. nih.gov
Combinations with other targeted agents beyond the PI3K pathway have also been explored in preclinical settings. This includes combinations with ATR inhibitors, WEE1 inhibitors, and agents targeting polymerase theta (Polθ). larvol.comspandidos-publications.comtargetedonc.comspandidos-publications.com For instance, the combination of the ATR inhibitor AZD6738 and Talazoparib demonstrated varying synergistic effects in cholangiocarcinoma cell lines, promoting the accumulation of DNA damage. spandidos-publications.com Preclinical studies combining BMN 673 with the WEE1 inhibitor MK-1775 showed synergistic anti-neuroblastoma effects and a decrease in cells in S phase. spandidos-publications.com Combining Talazoparib with the Polθ inhibitor ART4215 is also being investigated in preclinical studies, with the aim of overcoming PARP resistance. targetedonc.com
Table 2: Preclinical Combinations of Talazoparib with Other Targeted Therapies
| Targeted Therapy Class | Example Agent(s) | Cancer Type/Model | Observed Effect | Key Findings | Source |
| PI3K Pathway Inhibitors | BYL719, BKM-120 | Cervical cancer, Endometrial cancer | Synergistic inhibition | Inhibited cell growth, migration, invasion; reduced PI3K/AKT/mTOR signaling; induced DNA damage; particularly effective in PTEN-mutated cells. nih.govspandidos-publications.comd-nb.info | nih.govspandidos-publications.comd-nb.info |
| ATR Inhibitors | AZD6738 | Cholangiocarcinoma cell lines | Synergistic effects | Promoted accumulation of DNA damage; efficacy varied with genetic background. spandidos-publications.com | spandidos-publications.com |
| WEE1 Inhibitors | MK-1775 | Neuroblastoma cell lines | Synergistic anti-tumor | Decreased cells in S phase; allowed for potentially lower doses of inhibitors. spandidos-publications.com | spandidos-publications.com |
| Polθ Inhibitors | ART4215 | BRCA deficient breast cancer | Potential synergy | Investigated to overcome de novo and acquired PARP resistance; preclinical data support broad potential utility. targetedonc.com | targetedonc.com |
Investigation of Optimal Dosing Schedules and Regimens in Preclinical Settings
Preclinical studies involving BMN 673 combination therapies have also focused on investigating optimal dosing schedules and regimens to maximize efficacy while managing potential toxicity. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgresearchgate.net The goal is to identify schedules that enhance the synergistic interaction between agents and achieve sustained antitumor activity.
Studies combining BMN 673 with Temozolomide in pediatric cancer models explored different in vivo dosing regimens. aacrjournals.orgnih.gov For example, one study evaluated administering Talazoparib twice daily for 5 days combined with daily Temozolomide for 5 days, testing different dose levels for each agent to determine maximum tolerated doses for the combinations in mice. aacrjournals.orgnih.govnih.gov These preclinical toxicity studies in non-tumored mice were crucial for defining tolerated dose levels for the combination regimens. aacrjournals.orgnih.gov
Another approach investigated in preclinical settings and subsequently explored in clinical trials is the combination of a full dose of a PARP inhibitor with low doses of chemotherapy. aacrjournals.orgnih.gov This strategy was based on the hypothesis from preclinical data that such a combination could offer improved efficacy and tolerability compared to combining full doses of both agents. aacrjournals.orgnih.gov
For combinations with platinum agents like carboplatin, preclinical data informed the design of clinical trials investigating different schedules, such as administering BMN 673 daily for a specific period within a chemotherapy cycle. aacrjournals.orgresearchgate.net Preclinical data indicating that continuous suppression of PARP activity might be required for optimal antitumor activity also influenced the consideration of continuous daily dosing schedules for BMN 673, even when combined with intermittent chemotherapy. clinicaltrials.gov
Analytical and Metabolic Characterization of Bmn 673 and Its Deuterated Analog, Bmn 673 D4
Application of Stable Isotope-Labeled BMN 673-d4 as an Internal Standard in Bioanalytical Methods
Stable isotope-labeled internal standards (IS) like this compound are commonly employed in liquid chromatography-mass spectrometry (LC-MS) bioanalysis to enhance the accuracy, precision, and robustness of quantitative methods researchgate.netresearchgate.net. The use of a deuterated or stable isotope analog of the analyte as an internal standard is aimed at controlling variability during sample extraction, injection volume, and ionization ijpsr.com. By adding a constant amount of the IS to all samples, including calibration standards, quality controls, and study samples, variations in these steps can be compensated for, as the IS is expected to behave similarly to the analyte of interest .
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method Development and Validation
A highly sensitive, simple, accurate, and precise HPLC-ESI-MS/MS method has been developed and validated for the quantitative determination of Talazoparib (B560058) (BMN 673) in biological matrices, specifically human plasma, utilizing Talazoparib-13C-D4 as the internal standard ijpsr.com. The method involved a validated protein precipitation extraction technique from human plasma ijpsr.com. Chromatographic separation was achieved using an Ascentis Express C18 column (50 mm × 4.6 mm, 2.7 µm) with a mobile phase consisting of a combination of 0.1% v/v formic acid and methanol (B129727) (25:75 % v/v) ijpsr.com. The flow rate was set at 0.6 ml/min, and the column oven temperature was maintained at 40°C ijpsr.com. The total run time for the separation was 3 minutes ijpsr.com. A 10 µl injection volume was selected for optimal ionization in the mass spectrometer ijpsr.com. Detection was performed in positive ion mode using multiple reaction monitoring (MRM) ijpsr.com. The parent (Q1) and product (Q3) ion mass transitions were found to be m/z 381.5→180.5 for Talazoparib and m/z 386.4→180.5 for Talazoparib-13C-D4 ijpsr.com.
Quantitative Determination of BMN 673 in Biological Matrices (e.g., Plasma, Tissue Homogenates from preclinical studies)
The developed HPLC-ESI-MS/MS method employing Talazoparib-13C-D4 as an internal standard is applicable for the quantitative determination of Talazoparib in human plasma ijpsr.com. While the specific search result focuses on human plasma, the general principles of using stable isotope-labeled internal standards in bioanalytical methods are applicable to other biological matrices, such as tissue homogenates from preclinical studies. The method was validated over a concentration range of 5-10000 pg/ml in human plasma ijpsr.com.
Evaluation of Method Sensitivity, Specificity, Accuracy, and Precision
Here is a summary of the method validation data:
| Parameter | Result (Human Plasma) |
| Linearity (r²) | > 0.9982 |
| Precision (% CV) | < 6% |
| Accuracy (%) | 98.9 – 102.4 |
| Overall Recovery (%) | > 90% |
| Matrix Effect | Not substantial |
Interactive Data Table: Method Validation Results
Utility of Deuterated Analogs in Metabolic Profiling and Pharmacokinetic Studies (Preclinical)
Deuterium (B1214612) labeling has gained attention due to its potential to influence the pharmacokinetic and metabolic profiles of drugs medchemexpress.commedchemexpress.com. Stable heavy isotopes are incorporated into drug molecules largely as tracers for quantitation during the drug development process medchemexpress.commedchemexpress.com.
Tracing Metabolic Pathways of BMN 673 in In Vitro and Animal Models
Deuterated analogs like this compound can be used in metabolic profiling studies to trace the metabolic pathways of the parent compound, BMN 673, in in vitro systems and animal models medchemexpress.commedchemexpress.com. By comparing the metabolic fate of the labeled and unlabeled compounds, researchers can gain insights into how the drug is transformed within biological systems. Preclinical studies with BMN 673 have been conducted in various in vitro assays and in vivo xenograft cancer models to evaluate its anticancer activity and pharmacokinetic properties nih.govnih.gov. These studies provide a basis for understanding the behavior of BMN 673 in biological systems nih.govnih.gov.
Assessment of Deuteration Effects on Metabolic Stability and Elimination
The incorporation of deuterium atoms can potentially affect the metabolic stability and elimination of a drug medchemexpress.commedchemexpress.com. Deuterium forms a stronger bond with carbon than hydrogen, which can lead to slower cleavage of the deuterated bond by metabolic enzymes, such as cytochrome P450 enzymes. In vitro metabolism studies of BMN 673 in liver microsomes from rats, dogs, and humans have demonstrated favorable liver microsome stability, with more than 90% of BMN 673 remaining after two hours of incubation at 1 µM concentration nih.govnih.gov. While these studies specifically report on the metabolic stability of the unlabeled BMN 673, the use of deuterated analogs like this compound would be crucial in assessing whether deuteration impacts this stability and subsequently influences the elimination profile in preclinical pharmacokinetic studies medchemexpress.commedchemexpress.com. BMN 673 has shown good oral bioavailability and pharmacokinetic properties in rats, enabling once-daily dosing nih.govnih.govselleckchem.com. Deuterated analogs could be used to further investigate the factors influencing its absorption, distribution, metabolism, and excretion.
Sample Preparation Techniques for Bioanalytical Assays
Biological matrices such as plasma, serum, urine, and tissues contain numerous endogenous compounds, including proteins, phospholipids, and salts, which can interfere with the analysis of drug compounds gcms.czchromatographyonline.comactapharmsci.com. Effective sample preparation is essential to mitigate matrix effects, concentrate the analyte, and ensure the longevity of analytical instrumentation gcms.czchromatographyonline.comamericanlaboratory.com. Several techniques are employed for this purpose, each with its advantages and limitations.
Protein Precipitation and Liquid-Liquid Extraction
Protein Precipitation (PP) is a widely used sample preparation technique due to its simplicity, speed, and cost-effectiveness gcms.czactapharmsci.comamericanlaboratory.com. This method involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, to the biological sample gcms.czchromatographyonline.com. The organic solvent causes the denaturation and precipitation of proteins, which can then be removed by centrifugation or filtration, leaving the analyte in the supernatant gcms.czchromatographyonline.com. While efficient at removing proteins, PP may not effectively eliminate other matrix components like phospholipids, which can cause ion suppression or enhancement in downstream LC-MS/MS analysis and potentially reduce column lifetime americanlaboratory.com.
| Compound | Extraction Method | Reported Recovery (%) | Ion Suppression Effect |
|---|---|---|---|
| Talazoparib | Protein Precipitation | > 90 | Low |
| TZ-13C-D4 | Protein Precipitation | > 90 | Low |
Liquid-Liquid Extraction (LLE) is another established technique that offers greater selectivity compared to simple protein precipitation scispace.comamericanlaboratory.com. LLE is based on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent slideshare.netgcms.cz. By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, the analyte can be selectively extracted into the organic layer, leaving many polar matrix interferences in the aqueous phase gcms.cz. LLE is effective at removing proteins, phospholipids, and salts, resulting in cleaner extracts americanlaboratory.com. However, traditional LLE can be labor-intensive, requires larger volumes of organic solvents, and can be challenging to automate, which may limit its throughput in high-volume bioanalytical workflows actapharmsci.comamericanlaboratory.com. Despite these challenges, LLE can provide good recovery and clean samples, making it a valuable technique for various drugs and metabolites scispace.com.
Solid-Phase Extraction
Solid-Phase Extraction (SPE) is a chromatographic technique widely used in bioanalysis for sample clean-up and analyte concentration slideshare.netscioninstruments.comwaters.com. SPE offers superior selectivity compared to protein precipitation and often yields cleaner extracts than LLE gcms.czchromatographyonline.com. The process typically involves conditioning the solid sorbent within a cartridge or plate, loading the pre-treated biological sample, washing the sorbent to remove interfering compounds while retaining the analyte, and finally eluting the analyte with a suitable solvent slideshare.netscioninstruments.com.
Future Directions and Emerging Research Avenues for Parp Inhibitors and Bmn 673
Exploration of Novel Biomarkers for Response and Resistance
Identifying reliable biomarkers is crucial for predicting patient response to PARP inhibitors like BMN 673 and understanding mechanisms of resistance. While homologous recombination repair (HRR) deficiencies, particularly BRCA1/2 mutations, are established indicators of sensitivity, research is exploring additional genomic and functional biomarkers.
Preclinical studies have investigated various potential biomarkers. For instance, reversion mutations in BRCA2 have been identified in preclinical models of acquired resistance to Talazoparib (B560058) in pancreatic cancer cell lines. nih.gov RAD51 expression levels and nuclear foci formation assays are also being explored as potential predictive or complementary biomarkers, indicating HR functionality. nih.gov In preclinical studies, knockdown of RAD51 sensitized BRCA-proficient breast cancer cells to Talazoparib, while increased RAD51 expression was associated with resistance in BRCA1-mutated breast cancer. nih.gov
Further research is investigating non-HRR12 gene alterations that might be associated with clinical benefit from PARP inhibitor combinations, such as Talazoparib plus enzalutamide (B1683756). aacrmeetingnews.org Preclinical analyses have identified TMPRSS2-ERG fusions and RB1 mutations as potential predictive biomarkers of response to this combination in prostate cancer, suggesting mechanisms that may overcome enzalutamide resistance. aacrmeetingnews.org Additionally, studies in treatment-naïve gBRCA+ breast cancers have explored biomarkers predictive of response to Talazoparib monotherapy, identifying loss of SHLD2, expression of a hypoxia signature, or expression of a stem cell signature in resistant tumors. researchgate.net Potential biomarkers of response in this context included MYC and E2F1 signatures. researchgate.net
| Biomarker Type | Examples Investigated (Preclinical) | Potential Implication |
| Genomic Alterations | BRCA1/2 reversion mutations, TMPRSS2-ERG fusions, RB1 mutations | Predicting acquired resistance, identifying responders to combinations |
| Protein Expression/Function | RAD51 expression and foci formation, SHLD2 loss | Assessing HR functionality, predicting resistance |
| Transcriptional Signatures | Hypoxia signature, stem cell signature, MYC and E2F1 signatures | Predicting resistance and response |
Repurposing and Expanding Therapeutic Indications (Preclinical)
Preclinical research is exploring the potential of BMN 673 and other PARP inhibitors beyond their approved indications in BRCA-mutated breast and prostate cancers. This includes investigating their efficacy in other cancer types and in non-oncological diseases.
In oncology, preclinical studies have shown synergistic activity of Talazoparib in combination with various agents, including platinum chemotherapy, alkylating agents, topoisomerase I inhibitors, and targeted agents against the PI3K pathway or the DDR pathway. nih.gov The combination of Talazoparib with temozolomide (B1682018) has shown synergistic anti-tumor effects in various preclinical models, including pediatric cancer models like Ewing sarcoma, although toxicity was noted. researchgate.netmdpi.comaacrjournals.org Preclinical work also suggests that Talazoparib may induce DNA damage in ovarian and colon cancers regardless of BRCA mutations, potentially expanding its therapeutic window. frontiersin.org Studies in triple-negative breast cancer (TNBC) cell lines, even those wild type for BRCA1/2, have shown sensitivity to Talazoparib, suggesting potential benefit in TNBC without these specific mutations. mdpi.com
Beyond oncology, the ubiquitous role of PARP1 in cellular physiology has led to the exploration of PARP inhibitors for non-oncological diseases in preclinical models. researchgate.netmdpi.com Preclinical studies have demonstrated cytoprotective and anti-inflammatory effects of PARP inhibitors in models of conditions such as acute ischemic stroke, traumatic brain injury (TBI), septic shock, severe asthma, alcoholic hepatitis, acute pancreatitis, burn injury, and acute lung injury. researchgate.netmdpi.comfrontiersin.org More recently, Talazoparib has been investigated in preclinical models of inflammatory skin conditions like psoriasis, where it showed improvement in imiquimod-induced symptoms in mice, promoting terminal differentiation of epidermal keratinocytes. frontiersin.orgnih.gov However, some studies have shown conflicting results regarding the effects of Talazoparib in certain neuronal models. mdpi.com The potential for repurposing PARP inhibitors in non-oncological contexts is being considered for severe diseases with limited therapeutic options and where short-term administration might be beneficial. researchgate.net
Development of Advanced Drug Delivery Systems (Preclinical)
Advanced drug delivery systems are being investigated in preclinical settings to improve the therapeutic index of BMN 673, potentially by enhancing tumor-specific delivery, reducing systemic toxicity, and overcoming resistance mechanisms like efflux pumps. frontiersin.orgmdpi.com
Due to its hydrophobic nature, Talazoparib can have low oral bioavailability, necessitating higher doses that may lead to off-target toxicity. frontiersin.org Preclinical studies are exploring nanoformulations to address these challenges. For example, nanoliposome formulations encapsulating Talazoparib have shown the potential to increase the tolerated dose compared to oral administration in preclinical models. researchgate.net Solid lipid nanoparticles (SLNs) have also been investigated for delivering Talazoparib, demonstrating potential to overcome multidrug resistance mediated by efflux transporters like MDR1, BCRP, and MRP1 in preclinical TNBC models. researchgate.net Another preclinical approach involves the co-delivery of Talazoparib with other agents using nanoscale metal-organic frameworks for applications like colorectal cancer chemoradiation, showing improved tumoral accumulation and enhanced therapeutic effects in mouse models. researchgate.net PEGylated conjugates of Talazoparib are also being evaluated in preclinical pediatric cancer models as an alternative approach to potentially reduce toxicity and improve efficacy through sustained, controlled release within the tumor microenvironment. researchgate.net
| Delivery System Type (Preclinical) | Examples / Approach | Potential Benefits |
| Nanoparticle-based systems | Nanoliposomes, Solid Lipid Nanoparticles (SLNs), Nanoscale Metal-Organic Frameworks (nMOFs) | Improved bioavailability, reduced systemic toxicity, enhanced tumor accumulation, overcoming efflux resistance |
| Conjugates | PEGylated conjugates | Sustained/controlled release, reduced toxicity |
Integration with Novel Genomic and Proteomic Technologies in Preclinical Research
Genomic and proteomic technologies are being increasingly integrated into preclinical research with BMN 673 and other PARP inhibitors to gain a deeper understanding of drug action, identify resistance mechanisms, and discover novel therapeutic targets. researchgate.netembopress.org
Preclinical studies utilize these technologies for various purposes, including identifying biomarkers of response and resistance (as discussed in Section 9.1). Proteomic analysis has been employed to investigate altered protein signatures in Talazoparib-resistant TNBC cells, revealing differentially regulated proteins and predicting changes in signaling pathways like EGF/FGF and AMPK, as well as alterations in phosphorylation/dephosphorylation dynamics. researchgate.net These findings can point to potential targets to overcome Talazoparib resistance.
Functional genomics approaches, such as high-throughput screening and single-cell analysis (genomic, transcriptomic, proteomic, and epigenomic), are being applied in preclinical drug screening and biomarker discovery for PARP inhibitors. embopress.org These methods can help identify synthetic lethal interactions and assess cellular heterogeneity in response to treatment, providing valuable insights for developing combination therapies and identifying novel targets. embopress.org
Investigating BMN 673 in Non-Oncological Contexts (if supported by preclinical evidence)
As mentioned in Section 9.2, preclinical evidence supports the investigation of BMN 673 and other PARP inhibitors in non-oncological diseases. researchgate.netmdpi.comfrontiersin.org This research is driven by the understanding of PARP's broader roles in inflammation, DNA repair beyond cancer-related deficiencies, and cellular stress responses.
Preclinical models of various inflammatory and neurological conditions have shown promising results with PARP inhibition. researchgate.netmdpi.comfrontiersin.org For instance, Talazoparib demonstrated beneficial effects in a mouse model of psoriasis. frontiersin.orgnih.gov Other PARP inhibitors have shown potential in preclinical models of stroke, TBI, sepsis, and inflammatory lung diseases. researchgate.netmdpi.com The rationale for repurposing in these severe conditions is based on preclinical efficacy data and the potential for short-term administration to mitigate acute damage. researchgate.net However, the optimal dosage in non-oncological conditions may differ from oncological uses, and potential side effects associated with chronic PARP inhibition need careful consideration given PARP1's physiological roles. researchgate.netfrontiersin.org While preclinical evidence is accumulating, further research is needed to fully understand the mechanisms and therapeutic potential of BMN 673 in these non-oncological settings.
Q & A
Q. What is the molecular mechanism of BMN 673-d4, and how can researchers design experiments to validate its PARP1/2 inhibition specificity?
this compound selectively inhibits PARP1/2 by binding to the catalytic domain, blocking auto-PARylation and trapping PARP-DNA complexes. To validate specificity:
- Use biochemical assays (e.g., PARP1 IC₅₀ = 0.57 nM in enzymatic inhibition assays) .
- Employ isogenic cell lines (e.g., BRCA1/2-deficient vs. wild-type) to compare cytotoxicity (20–200-fold selectivity for BRCA-mutant cells) .
- Include controls with earlier-generation PARP inhibitors (olaparib, rucaparib) to benchmark potency .
Q. Which preclinical models are optimal for assessing this compound efficacy in BRCA-mutated cancers?
- In vitro : BRCA-deficient cell lines (e.g., Capan-1 for BRCA2-mutated pancreatic cancer) treated with this compound for 48 hours, monitored via real-time cell analysis (xCELLigence) .
- In vivo : Xenograft models (e.g., BRCA-mutant breast or ovarian cancers) with oral dosing (40% bioavailability in rats), measuring tumor regression and PARP-DNA trapping biomarkers .
Q. How should researchers address variability in IC₅₀ values across studies for this compound?
- Standardize assay conditions (e.g., ATP concentration, cell density).
- Validate purity and stability of deuterated compounds.
- Cross-reference with orthogonal methods (e.g., PARP trapping assays vs. catalytic inhibition) to confirm mechanism-specific activity .
Q. What are the key pharmacokinetic parameters to monitor in this compound studies?
- Oral bioavailability : >40% in rodent models .
- Half-life and clearance : Assess via LC-MS/MS in plasma/tissue samples.
- Metabolic stability : Compare deuterated vs. non-deuterated forms using hepatic microsome assays .
Q. How can researchers ensure reproducibility of this compound experiments?
- Follow guidelines for compound characterization (e.g., NMR, HPLC for purity >95%) .
- Publish detailed protocols for in vivo dosing (e.g., 0.33 mg/kg/day in mice) and biomarker analysis (e.g., γH2AX foci quantification) .
Advanced Research Questions
Q. How does this compound’s stereospecific binding enhance PARP trapping compared to its enantiomer?
this compound’s (R)-enantiomer shows 100-fold greater PARP1-DNA trapping efficiency than its (S)-enantiomer (LT674) in biochemical assays. Methodological steps:
- Use crystallography to resolve binding conformations.
- Compare cytotoxicity in PARP1/2-knockout vs. wild-type cells to confirm on-target effects .
Q. What experimental strategies resolve contradictions in this compound’s synergy with DNA-damaging agents?
- Temozolomide synergy : Preclinically, this compound enhances DNA strand breaks in PTEN-deficient models. Use comet assays to quantify synergy .
- Platinum resistance : Evaluate homologous recombination repair (HRR) status via RAD51 foci formation in resistant vs. sensitive cell lines .
Q. How can researchers optimize this compound dosing schedules to minimize toxicity while maintaining efficacy?
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in xenografts.
- Monitor hematological toxicity (e.g., platelet counts) and adjust dosing intervals (e.g., intermittent vs. continuous regimens) .
Q. What methodologies best quantify this compound’s PARP-DNA trapping versus catalytic inhibition?
Q. How do deuterium modifications in this compound influence its metabolic stability compared to non-deuterated BMN 673?
- Perform comparative metabolism studies using human liver microsomes.
- Track deuterium retention via mass spectrometry to assess isotopic effects on CYP450-mediated oxidation .
Methodological Considerations
- Data Analysis : Use error bars (standard deviation) and statistical tests (t-tests, ANOVA) for in vitro/in vivo comparisons .
- Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing .
- Reproducibility : Follow CONSORT guidelines for preclinical trials, including raw data in appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
